molecular formula C18H18ClN3O3S B2384241 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034618-49-8

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2384241
CAS No.: 2034618-49-8
M. Wt: 391.87
InChI Key: QQVINCYLRSZAEA-UHFFFAOYSA-N
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Description

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that features a piperidine ring, a sulfonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine ring The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: It could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where piperidine derivatives have shown efficacy.

    Industry: The compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are likely to play key roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine
  • 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyridine

Uniqueness

What sets 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]oxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c19-16-5-3-14(4-6-16)13-26(23,24)22-9-1-2-17(12-22)25-18-10-15(11-20)7-8-21-18/h3-8,10,17H,1-2,9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVINCYLRSZAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=NC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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